![molecular formula C5H7NO4 B096415 (R*,S*)-4-(1-Hydroxyethyl)oxazolidine-2,5-dione CAS No. 16874-73-0](/img/structure/B96415.png)
(R*,S*)-4-(1-Hydroxyethyl)oxazolidine-2,5-dione
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Overview
Description
(R*,S*)-4-(1-Hydroxyethyl)oxazolidine-2,5-dione, also known as oxazolidine-2,5-dione (OXD), is a cyclic amino acid derivative that has been studied extensively for its potential applications in various fields of science. This compound is of particular interest due to its unique structure and properties, which make it a promising candidate for use in the synthesis of new materials, as well as in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of OXD is not fully understood, but it is believed to act as a competitive inhibitor of various enzymes involved in metabolic pathways. In particular, OXD has been shown to inhibit the activity of the enzyme pyruvate carboxylase, which plays a critical role in the biosynthesis of glucose and other important metabolites.
Biochemical and Physiological Effects
OXD has been shown to have a variety of biochemical and physiological effects, including the ability to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. Additionally, OXD has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OXD in lab experiments is its ability to undergo a variety of chemical reactions, which makes it a versatile building block for the synthesis of complex organic molecules. Additionally, OXD is relatively easy to synthesize and purify, which makes it a cost-effective option for many scientific applications. However, one of the main limitations of using OXD is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research on OXD, including the development of new materials with unique properties, the design of new drugs and pharmaceuticals, and the synthesis of complex organic molecules. Additionally, there is a need for further research on the mechanism of action of OXD, as well as its potential applications in the treatment of various diseases and conditions. Finally, there is a need for further optimization of the synthesis and purification methods for OXD, in order to make it a more practical and cost-effective option for scientific research.
Synthesis Methods
The synthesis of OXD can be achieved through several different methods, including the reaction of diethyl oxalate with ethylene glycol, as well as the reaction of ethyl glyoxylate with hydroxylamine. The latter method is particularly useful for the preparation of enantiomerically pure OXD, which is important for many scientific applications.
Scientific Research Applications
OXD has been studied extensively for its potential applications in various fields of science, including materials science, drug development, and chemical synthesis. In materials science, OXD has been used as a monomer for the synthesis of new polymers with unique properties, such as high thermal stability and mechanical strength. In drug development, OXD has been investigated as a potential scaffold for the design of new drugs and pharmaceuticals, due to its ability to mimic the structure and function of natural amino acids. Finally, in chemical synthesis, OXD has been used as a building block for the synthesis of complex organic molecules, due to its ability to undergo a variety of chemical reactions.
properties
CAS RN |
16874-73-0 |
---|---|
Product Name |
(R*,S*)-4-(1-Hydroxyethyl)oxazolidine-2,5-dione |
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO4/c1-2(7)3-4(8)10-5(9)6-3/h2-3,7H,1H3,(H,6,9) |
InChI Key |
HUKWNEDRRBXWKG-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)OC(=O)N1)O |
Canonical SMILES |
CC(C1C(=O)OC(=O)N1)O |
Other CAS RN |
16874-73-0 |
Origin of Product |
United States |
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